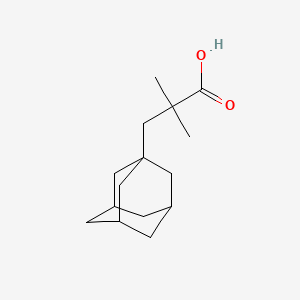
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid is an organic compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane framework is often utilized in various fields of chemistry due to its rigidity and ability to enhance the stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with 2,2-dimethylpropanoic acid under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the adamantane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantanol derivatives.
Scientific Research Applications
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane moiety.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism by which 3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid exerts its effects is largely dependent on its interaction with biological targets. The adamantane moiety can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. This property is particularly useful in drug design, where the compound can act as a carrier for active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various chemical applications.
1-Adamantanecarboxylic acid: A simpler derivative with similar structural features.
2-Adamantanone: An oxidized form of adamantane with a ketone functional group.
Uniqueness
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the adamantane moiety and the 2,2-dimethylpropanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications such as drug design and materials science.
Properties
CAS No. |
97041-90-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3-(1-adamantyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,3-9H2,1-2H3,(H,16,17) |
InChI Key |
WPSMLACYSNNZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















